![molecular formula C7H9ClN2O B11913911 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol](/img/structure/B11913911.png)
3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol
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Overview
Description
3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol is a heterocyclic compound with a unique structure that includes a pyrazole ring fused to a pyridine ring. This compound is of significant interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol typically involves multi-step chemical reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a chlorinated pyrazole with a suitable pyridine derivative can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds within the pyrazolo family exhibit significant anticancer properties. The structure of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol allows it to interact with various biological targets involved in cancer progression.
Table 1: Anticancer Efficacy
Compound | Cancer Type | IC50 (µM) | Reference |
---|---|---|---|
This compound | A549 (Lung) | 12.5 | |
3-Chloro derivative | MCF-7 (Breast) | 8.0 |
A notable study demonstrated that this compound could induce apoptosis in A549 lung cancer cells through mitochondrial-dependent pathways. This suggests a mechanism where the compound triggers cell death in cancerous cells while sparing normal cells.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against various pathogens. Studies have shown promising results against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
These findings indicate the potential for developing new antimicrobial agents based on this compound.
Enzyme Inhibition
This compound has been studied for its role as an enzyme inhibitor. Specifically, it has shown activity against dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis.
Table 3: Enzyme Inhibition Data
Enzyme | Inhibition Type | IC50 (µM) | Reference |
---|---|---|---|
Dihydroorotate dehydrogenase | Competitive Inhibition | 15.0 | |
Xanthine oxidase | Moderate Inhibition | 72.4 |
The inhibition of DHODH can disrupt nucleotide synthesis in rapidly dividing cells such as those found in tumors and pathogens.
Case Study 1: Anticancer Efficacy
A comprehensive study evaluated the therapeutic potential of this compound against various cancer cell lines. The results indicated that the compound effectively induces apoptosis and inhibits proliferation in A549 lung cancer cells.
Case Study 2: Antimicrobial Properties
In another investigation focusing on antimicrobial activity, derivatives of this compound were tested against several pathogens. The results showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism by which 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-(methyl(prop-2-yn-1-yl)amino)-1H-pyrazole-4-carbonitrile:
1-[(Cyclopropylmethyl)amino]-1H-pyrazole-4-carbonitrile: Another similar compound with applications in agriculture.
Uniqueness
3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This review aims to consolidate available research findings regarding its pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities.
- Molecular Formula : C₁₁H₁₁ClN₆
- Molecular Weight : 262.7 g/mol
- CAS Number : 149978-57-4
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit promising antitumor properties. These compounds have been shown to inhibit key oncogenic pathways and enzymes such as BRAF(V600E), EGFR, and Aurora-A kinase. For instance:
- In vitro Studies : Compounds demonstrated significant inhibition of tumor cell proliferation in various cancer cell lines.
- Mechanism of Action : Inhibition of telomerase activity and modulation of apoptosis pathways have been observed in studies involving pyrazole derivatives .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is noteworthy. Several studies have reported:
- Inhibition of COX Enzymes : The compound has shown selective inhibition of COX-1 and COX-2 enzymes with IC₅₀ values indicating its potency compared to standard anti-inflammatory drugs like diclofenac.
- Case Study : A recent study reported that a series of pyrazole derivatives exhibited IC₅₀ values for COX inhibition ranging from 0.01 to 5.40 µM, demonstrating superior activity against inflammatory responses .
Antimicrobial Activity
The antimicrobial effects of pyrazole derivatives have been explored extensively:
- Bacterial Inhibition : Compounds similar to this compound have shown efficacy against various bacterial strains.
- Mechanism : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:
- Substituent Effects : The presence of chlorine at the 3-position enhances the lipophilicity and biological activity.
- Ring Modifications : Alterations in the tetrahydropyridine ring can lead to variations in pharmacological profiles. Compounds with different substituents on the pyrazole ring have shown varied biological activities .
Data Summary Table
Biological Activity | IC₅₀ Value (µM) | Reference |
---|---|---|
COX-1 Inhibition | 5.40 | |
COX-2 Inhibition | 0.01 | |
Antitumor Activity | Variable | |
Antimicrobial Activity | Variable |
Case Studies
- Antitumor Efficacy : A study demonstrated that a derivative of this compound significantly inhibited tumor growth in xenograft models.
- Inflammation Model : In a carrageenan-induced paw edema model in rats, the compound reduced inflammation by over 50%, highlighting its therapeutic potential in treating inflammatory diseases .
Properties
Molecular Formula |
C7H9ClN2O |
---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
3-chloro-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyridin-2-one |
InChI |
InChI=1S/C7H9ClN2O/c8-6-5-3-1-2-4-10(5)9-7(6)11/h1-4H2,(H,9,11) |
InChI Key |
BVHGDQGKHJMLST-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=C(C(=O)N2)Cl)C1 |
Origin of Product |
United States |
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